O5-tert-butyl O3-ethyl 7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. With the Chemical Abstracts Service number 2171134-54-4, this compound features a molecular formula of C15H23N3O4 and a molecular weight of 309.37 g/mol. It is classified as a pyridine derivative with significant interest due to its structural components that suggest potential biological activity.
The compound is categorized under the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structure of O5-tert-butyl O3-ethyl 7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate allows for interactions with various biological targets, making it a candidate for further pharmacological studies .
The synthesis of O5-tert-butyl O3-ethyl 7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step reactions starting from simpler hydrazine derivatives. One common method includes the reaction of N-methylhydrazine with di-tert-butyl dicarbonate in an alcohol solvent such as isopropanol. The process generally requires careful control of temperature and reaction time to ensure high yields and purity of the final product .
The molecular structure of O5-tert-butyl O3-ethyl 7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate features a fused bicyclic system that includes a pyrazole ring and a pyridine ring. The stereochemistry is indicated by the (6R) configuration around the chiral center.
CCOC(=O)C1=C2CN(C(=O)OC(C)(C)C)[C@H](C)CC2=NN1
The compound can participate in various chemical reactions typical for carboxylic acid derivatives:
These reactions can be optimized using different solvents or catalysts to enhance yield and selectivity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds.
O5-tert-butyl O3-ethyl 7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate holds promise in various scientific fields:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: